molecular formula C11H13N3OS B2983621 5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 887359-94-6

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2983621
CAS No.: 887359-94-6
M. Wt: 235.31
InChI Key: ZLZAMMNBVBWIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antitubercular Activities

Design and Synthesis of 1,3,4-Thiadiazole Derivatives as Novel Anticancer and Antitubercular Agents Compounds including 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrated significant in vitro antitumor activities against breast cancer cell lines and normal human cell lines. Some of these compounds also exhibited high inhibitory activities, surpassing cisplatin control. Additionally, a specific 5-phenyl-1,3,4-thiadiazole-2-amine variant showed potent antitubercular activity against Mycobacterium smegmatis MC155, outperforming Isoniazid control (Sekhar et al., 2019).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives Various derivatives synthesized from ester ethoxycarbonylhydrazones with primary amines, including a 1,3,4-thiadiazole derivative, were found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Antiproliferative and Antimicrobial Properties

Antiproliferative-antimicrobial properties and structural analysis of newly synthesized Schiff bases derived from some 1,3,4-thiadiazole compounds Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. Some compounds also exhibited cytotoxicity on cancer cell lines, indicating potential for use in chemotherapy (Gür et al., 2020).

Noncovalent Interactions in Crystallography

Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines This study provides insights into the nature of intra- and intermolecular interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, important for crystallography and material science. It highlights the role of noncovalent interactions in the stabilization of crystal structures (El-Emam et al., 2020).

DNA Interactions and Biological Activities

Synthesis, spectral characterization and DNA interactions of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine scaffolds This study showcases the DNA binding affinity of 5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amines, indicating their potential in biomedical applications involving DNA interactions. The study used absorption titration methods to evaluate DNA binding (Shivakumara & Krishna, 2020).

Properties

IUPAC Name

5-(2-ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-15-9-7(2)5-4-6-8(9)10-13-14-11(12)16-10/h4-6H,3H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZAMMNBVBWIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1C2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.